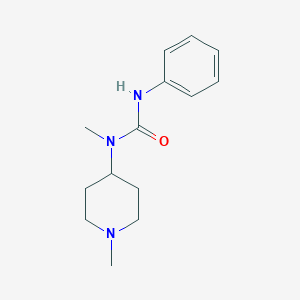![molecular formula C15H19NO4 B256674 [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid, also known as CCPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to have similar lipid-lowering effects. In addition, CCPA has shown promise in the treatment of other diseases such as cancer and Alzheimer's.
Mecanismo De Acción
The mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes, including lipid metabolism. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to activate PPARα and PPARγ, which are involved in lipid metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. In animal models, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease liver fat accumulation. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells and protect against neurodegeneration in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its potential therapeutic applications in various diseases. It has been found to have lipid-lowering effects similar to fenofibrate, as well as potential anti-cancer and neuroprotective effects. However, one limitation of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid. One area of research could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, further research could investigate the mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and its effects on various metabolic pathways. Finally, research could focus on developing more efficient methods for synthesizing [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and improving its solubility in water for easier administration in experimental settings.
Métodos De Síntesis
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate to form the intermediate compound, N-cyclohexyl-4-hydroxyphenylacetamide. This intermediate is then reacted with chloroacetic acid to form [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid.
Aplicaciones Científicas De Investigación
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential therapeutic applications in various diseases. One area of research has focused on its lipid-lowering effects, similar to fenofibrate. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels in animal models. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propiedades
Nombre del producto |
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid |
|---|---|
Fórmula molecular |
C15H19NO4 |
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18) |
Clave InChI |
XHHSDMDEUVEJGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
